4,4,5,5,5-Pentafluoropentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,5-Pentafluoropentan-2-one is an organic compound with the molecular formula C5H5F5O. It is a fluorinated ketone, characterized by the presence of five fluorine atoms attached to the carbon chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4,5,5,5-Pentafluoropentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentafluoroethyl iodide with allyl acetate, followed by reduction and hydrolysis to obtain the desired ketone . Another method includes the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5,5-Pentafluoropentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4,4,5,5,5-Pentafluoropentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals, including surfactants and functional materials
Mechanism of Action
The mechanism of action of 4,4,5,5,5-pentafluoropentan-2-one involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
4,4,5,5,5-Pentafluoropentanol: A related compound with an alcohol group instead of a ketone group.
Pentafluoroethyl acetone: Another fluorinated ketone with similar properties
Uniqueness: 4,4,5,5,5-Pentafluoropentan-2-one is unique due to its high fluorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
CAS No. |
77893-59-5 |
---|---|
Molecular Formula |
C5H5F5O |
Molecular Weight |
176.08 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentan-2-one |
InChI |
InChI=1S/C5H5F5O/c1-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |
InChI Key |
CIOUKPWMVUTXHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.